3beta,14,16beta-Trihydroxy-5beta-card-20(22)-enolide 16-formate
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Overview
Description
3beta,14,16beta-Trihydroxy-5beta-card-20(22)-enolide 16-formate is a complex organic compound that belongs to the class of cardenolides. These compounds are known for their biological activity, particularly in the context of cardiac glycosides, which have significant medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,14,16beta-Trihydroxy-5beta-card-20(22)-enolide 16-formate typically involves multi-step organic reactions. The starting materials are often derived from naturally occurring steroids or cardenolides. Key steps may include hydroxylation, formylation, and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve biotechnological methods, including the use of microbial fermentation or plant cell cultures. These methods can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, strong bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as a cardiac glycoside, which can be used in the treatment of heart conditions.
Industry: Utilized in the production of pharmaceuticals and as a research chemical.
Mechanism of Action
The compound exerts its effects primarily through interaction with cellular enzymes and receptors. In the context of cardiac glycosides, it may inhibit the sodium-potassium ATPase pump, leading to increased intracellular calcium levels and enhanced cardiac contractility.
Comparison with Similar Compounds
Similar Compounds
- Digitoxin
- Ouabain
- Digoxin
Uniqueness
3beta,14,16beta-Trihydroxy-5beta-card-20(22)-enolide 16-formate is unique due to its specific hydroxylation pattern and formate ester group, which may confer distinct biological activities compared to other cardenolides.
Properties
CAS No. |
514-21-6 |
---|---|
Molecular Formula |
C24H34O6 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[(3S,5R,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate |
InChI |
InChI=1S/C24H34O6/c1-22-7-5-16(26)10-15(22)3-4-18-17(22)6-8-23(2)21(14-9-20(27)29-12-14)19(30-13-25)11-24(18,23)28/h9,13,15-19,21,26,28H,3-8,10-12H2,1-2H3/t15-,16+,17?,18?,19+,21+,22+,23-,24+/m1/s1 |
InChI Key |
WPPUBSWJDJKYDK-DMQWCLGJSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CCC3C2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)OC=O)O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)OC=O)O)C)O |
Origin of Product |
United States |
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